1-ethyl-3-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one
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Description
1-ethyl-3-(4-((4-(4-fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)-7-methyl-1,8-naphthyridin-4(1H)-one is a useful research compound. Its molecular formula is C26H26FN5O2S and its molecular weight is 491.59. The purity is usually 95%.
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Scientific Research Applications
Microwave-assisted Synthesis and Biological Activities
A study by Başoğlu et al. (2013) explored the microwave-assisted synthesis of hybrid molecules containing penicillanic or cephalosporanic acid moieties, starting from ethyl piperazine-1-carboxylate. The synthesized compounds were screened for antimicrobial, antilipase, and antiurease activities, with some showing good to moderate antimicrobial activity against test microorganisms, antiurease activity, and antilipase activity Basoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013.
Enoxacin Trihydrate Structure
Research on the structure of enoxacin trihydrate by Parvez et al. (2004) detailed the zwitterionic form of enoxacin and its crystal structure, demonstrating how the naphthyridine ring system is essentially planar. This work contributes to the understanding of enoxacin's molecular structure and its potential implications in pharmaceutical applications Parvez, Arayne, Sultana, & Siddiqi, 2004.
Synthesis of Enoxacin and Related Compounds
Sanchez and Rogowski (1987) detailed an efficient synthesis process for 1-ethyl-6-fluoro-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid and its conversion to enoxacin, highlighting the antibacterial agent enoxacin's synthesis pathway Sanchez & Rogowski, 1987.
Antiproliferative Properties and DNA Binding
A study by Ahagh et al. (2019) on benzochromene derivatives showed that these compounds possess anti-proliferative properties against colorectal cancer cell lines. Specifically, one compound demonstrated potent cytotoxic activity through induction of cell cycle arrest and apoptosis, also showing interaction with DNA through groove binding mode Ahagh, Dehghan, Mehdipour, Teimuri‐Mofrad, Payami, Sheibani, Ghaffari, & Asadi, 2019.
Properties
IUPAC Name |
1-ethyl-3-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazine-1-carbonyl]-7-methyl-1,8-naphthyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O2S/c1-3-31-14-21(24(33)20-9-4-17(2)28-25(20)31)26(34)32-12-10-30(11-13-32)15-23-29-22(16-35-23)18-5-7-19(27)8-6-18/h4-9,14,16H,3,10-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIUHGSPXZJBTFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)N3CCN(CC3)CC4=NC(=CS4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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